Tetradecyltrimethylammonium chloride (TDTMAC) is a quaternary ammonium cationic surfactant featuring a 14-carbon (C14) alkyl chain. This structure places it between the more common C12 (dodecyl) and C16 (cetyl/hexadecyl) analogs, providing an intermediate balance of hydrophobicity and water solubility. Its primary functions in research and industry include use as a templating agent for nanoparticle synthesis, a component in antimicrobial formulations, and a phase-transfer catalyst. The specific combination of a C14 chain and a chloride counter-ion dictates its fundamental physicochemical properties, such as its critical micelle concentration (CMC) and Krafft temperature, which are critical determinants of its performance in aqueous systems. [REFS-1, REFS-2]
Substituting Tetradecyltrimethylammonium chloride with its C12 or C16 analogs, or with its bromide form (TDTMAB), is often unviable for reproducible outcomes. Changes in alkyl chain length logarithmically alter the critical micelle concentration (CMC), meaning that C12, C14, and C16 variants require fundamentally different concentrations to achieve self-assembly, directly impacting formulation and templating applications. [1] Furthermore, the choice of the halide counter-ion (Cl⁻ vs. Br⁻) significantly influences the surfactant's solubility and Krafft temperature—the minimum temperature for micelle formation. [2] This makes the chloride and bromide forms non-interchangeable in processes where room-temperature aqueous processability is required, as the bromide analog may precipitate under conditions where the chloride remains soluble.
Tetradecyltrimethylammonium chloride (TDTMAC) exhibits a critical micelle concentration (CMC) that is intermediate to its shorter and longer chain analogs. In aqueous solution, TDTMAC has a CMC of approximately 4.2 mM. [1] This value is distinctly lower than that of Dodecyltrimethylammonium chloride (DTAC, C12), which has a CMC of ~20.5 mM, and higher than that of Cetyltrimethylammonium chloride (CTAC, C16), with a CMC of ~1.3 mM. [1] This positions the C14 variant as the optimal choice when a moderate concentration is required to initiate micellization.
| Evidence Dimension | Critical Micelle Concentration (CMC) in water |
| Target Compound Data | ~4.2 mM |
| Comparator Or Baseline | Dodecyltrimethylammonium chloride (C12): ~20.5 mM; Cetyltrimethylammonium chloride (C16): ~1.3 mM |
| Quantified Difference | Approximately 4.9x lower CMC than C12 analog; Approximately 3.2x higher CMC than C16 analog |
| Conditions | Aqueous solution, determined by electrical conductivity at 298.15 K (25 °C). |
This allows for precise control over the surfactant concentration required for applications like solubilization or nanoparticle templating, avoiding the high concentrations of C12 or the very low threshold of C16.
The choice of chloride as the counter-ion results in a lower Krafft temperature compared to its bromide equivalent, Tetradecyltrimethylammonium bromide (TDTMAB). The Krafft temperature is the minimum temperature at which micelles can form, and below which the surfactant has very low solubility. [1] While specific quantitative data for TDTMAC's Krafft point is sparse, a general and well-established trend for alkyltrimethylammonium halides is that the Krafft temperature increases with the size of the halide ion (Cl⁻ < Br⁻ < I⁻). For the C16 analog, the Krafft point of the chloride form (CTAC) is ~ -1 °C, while for the bromide form (CTAB) it is significantly higher at ~25 °C. [2] This implies TDTMAC offers superior solubility and handling properties in aqueous solutions at or below standard room temperature compared to TDTMAB.
| Evidence Dimension | Krafft Temperature (Minimum temperature for micelle formation) |
| Target Compound Data | Lower than the bromide form, enabling solubility at room temperature. |
| Comparator Or Baseline | Tetradecyltrimethylammonium bromide (TDTMAB), which is expected to have a higher Krafft point, potentially near or above room temperature. |
| Quantified Difference | Not directly quantified for C14, but the C16 chloride analog's Krafft point is ~26 °C lower than the C16 bromide analog. |
| Conditions | Aqueous solution. |
Procurement of the chloride form is advantageous for applications requiring room-temperature aqueous processing without heating to dissolve the surfactant, simplifying workflows and reducing energy costs.
In antimicrobial applications, the C14 alkyl chain length of TDTMAC offers a distinct efficacy profile compared to C12 and C16 analogs. A study on quaternary ammonium salts (QAS) against various pathogens found that compounds with 14 and 16 carbon atoms in the aliphatic chain were more effective against Gram-positive bacteria than those with 12 carbons. [1] While C16 compounds were often the most potent overall, the C14 variant provides a strong alternative, outperforming the C12 version. This demonstrates that chain length is a critical parameter for tuning biological activity, not just physical properties.
| Evidence Dimension | Antimicrobial Activity vs. Gram-positive bacteria |
| Target Compound Data | More effective than C12 analog. |
| Comparator Or Baseline | C12 (dodecyl) and C16 (hexadecyl) analogs. |
| Quantified Difference | Qualitatively higher efficacy observed for C14/C16 over C12. |
| Conditions | In vitro testing against strains like S. aureus and S. epidermidis. |
For developing formulations like disinfectants or antiseptics, selecting the C14 chain can provide a required level of antimicrobial potency that shorter-chain C12 alternatives fail to deliver.
The C14 chain length provides a balance of hydrophobic driving force and micelle geometry that is distinct from C12 and C16 surfactants. This is critical in the synthesis of mesoporous materials or anisotropic nanoparticles where the template's properties directly control particle size, morphology, and aspect ratio. [1] TDTMAC is the right choice when the higher CMC of C12 analogs is insufficient for stable templating and the stronger hydrophobicity of C16 analogs leads to undesirable phases or morphologies.
Due to its chloride counter-ion, TDTMAC has a lower Krafft temperature than its bromide counterpart, ensuring good solubility in water at ambient temperatures. [2] This makes it the preferred choice for preparing aqueous-based formulations, stock solutions, or reaction media without the need for heating, which is often required for long-chain bromide surfactants like CTAB. This simplifies manufacturing and laboratory workflows, saving time and energy.
The demonstrated superior efficacy of the C14 alkyl chain against Gram-positive bacteria compared to C12 analogs makes TDTMAC a strategic choice for disinfectants, antiseptics, and preservative formulations. [3] When C16 compounds may present solubility or formulation challenges, the C14 variant offers a potent and more easily formulated alternative.
Irritant